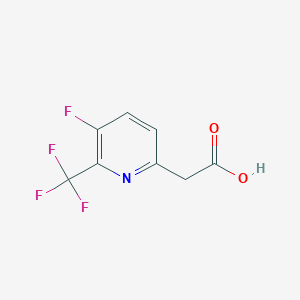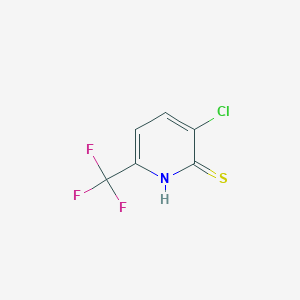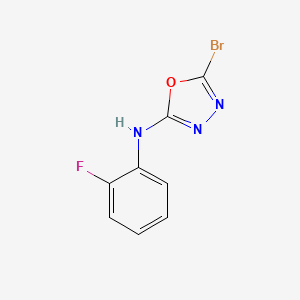
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate
Übersicht
Beschreibung
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate is a chemical compound with the molecular formula C9H10BF4KN2O . It is used for research purposes.
Synthesis Analysis
Potassium trifluoroborate salts have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility . Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Molecular Structure Analysis
The molecular structure of Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate can be represented by the InChI code 1S/C9H10BF4KN2O/c10-9-5-8(16-4-2-15-3-4)6-13-7(9)1-14(11,12)17;/h5-6H,1-3H2;/q-1;+1 . The molecular weight of this compound is 288.09 g/mol.
Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Wissenschaftliche Forschungsanwendungen
Organoboron Reagents in Organic Chemistry
Potassium trifluoro(organo)borates, a category that includes potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate, are highly stable organoboron derivatives. These compounds have emerged as promising alternatives to traditional organoboron reagents due to their interesting reactivity, which includes the intermediate formation of difluoroboranes and transmetallation reactions with transition metals. They have proven to be more reactive than boronic acids or esters in numerous reactions, showcasing their utility in the field of organic chemistry (Darses & Genêt, 2003).
Alanine Derivatives Formation
These organoboron derivatives have been successfully utilized in reactions with a wide variety of dehydroamino esters, catalyzed by rhodium complexes. This process allows the formation of alanine derivatives bearing various amino protecting groups with good to high yields. This application highlights their role in synthesizing amino acid derivatives, which are crucial in peptide synthesis and drug development (Navarre, Darses, & Genêt, 2004).
Borylation of Fluorinated Arenes
Potassium salts of boron-centered nucleophiles, similar to potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate, have been used in the borylation of fluorinated arenes. This process results in the formation of various borate anions with boron bonded to the (hetero)arene, highlighting the potential of these compounds in creating new materials and chemicals with unique properties (Landmann, Hennig, Ignat’ev, & Finze, 2017).
Decomposition and Thermal Stability Studies
Research on potassium perfluoroorganyl(fluoro)borate salts, which may include potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate, has provided insights into their decomposition and thermal stability. These studies are crucial for understanding the safety and handling requirements of these compounds in various applications, including their use in organic synthesis and materials science (Bardin, Shundrina, & Frohn, 2014).
Eigenschaften
IUPAC Name |
potassium;trifluoro-(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF4N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZYPBKWGRAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCOCC2)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



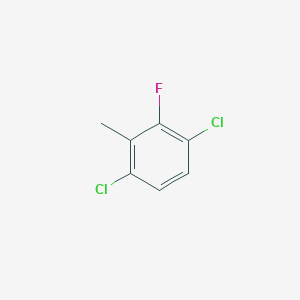
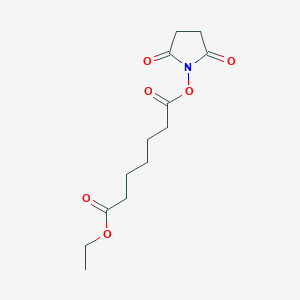
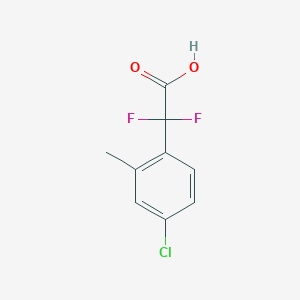
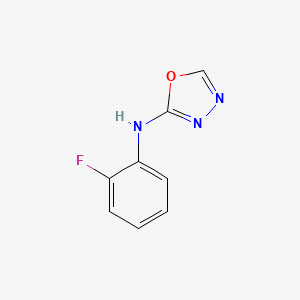
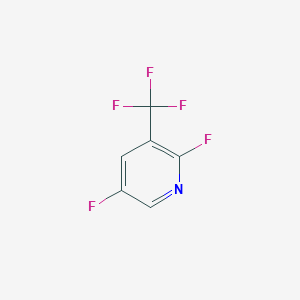
![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)

